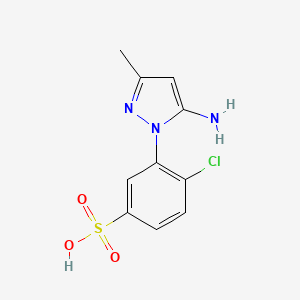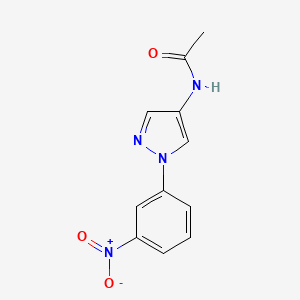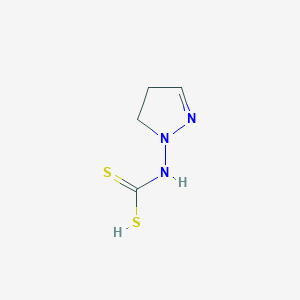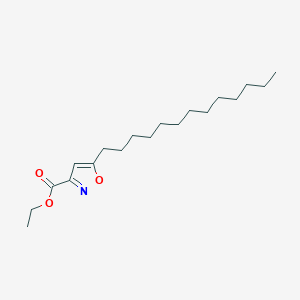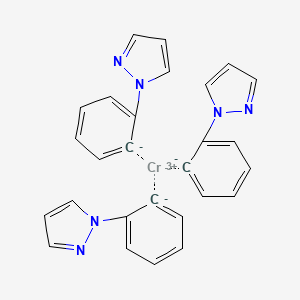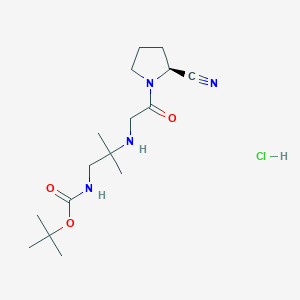
4-Methoxy-2-methylthiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylthiophen-3-amine is a heterocyclic compound containing a thiophene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 3-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylthiophen-3-amine can be achieved through various methods. One common approach involves the cyclization of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes .
Industrial Production Methods: For industrial-scale production, the preparation method of 3-amino-2,4-dimethylthiophene can be adapted. This involves cyclization decarboxylation of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali, followed by condensation with hydroxylamine or its salt .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents are typically used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophenes .
Scientific Research Applications
4-Methoxy-2-methylthiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The thiophene ring system allows for strong interactions with biological macromolecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with a methyl group at the 2-position.
4-Methoxythiophene: A thiophene derivative with a methoxy group at the 4-position.
3-Aminothiophene: A thiophene derivative with an amine group at the 3-position.
Uniqueness: 4-Methoxy-2-methylthiophen-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy and methyl groups, along with the amine functionality, allows for versatile chemical reactivity and potential biological activities .
Properties
CAS No. |
87675-27-2 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-methoxy-2-methylthiophen-3-amine |
InChI |
InChI=1S/C6H9NOS/c1-4-6(7)5(8-2)3-9-4/h3H,7H2,1-2H3 |
InChI Key |
BJECHYVVZPYMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



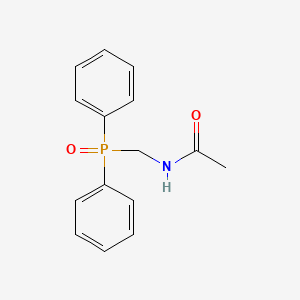
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
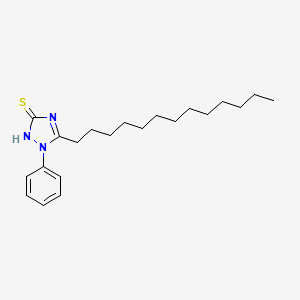
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)


